Cyclotetracosa-1,5,13,17-tetraene
Description
Properties
CAS No. |
65810-03-9 |
|---|---|
Molecular Formula |
C24H40 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
cyclotetracosa-1,5,13,17-tetraene |
InChI |
InChI=1S/C24H40/c1-2-4-6-8-10-12-14-16-18-20-22-24-23-21-19-17-15-13-11-9-7-5-3-1/h1-2,7,9,16,18,23-24H,3-6,8,10-15,17,19-22H2 |
InChI Key |
NBMYWFFAOZCQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=CCCC=CCCCCCCC=CCCC=CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclotetracosa-1,5,13,17-tetraene typically involves the cyclization of linear precursors under specific conditions. One common method involves the use of a Wittig reaction to form the double bonds, followed by a ring-closing metathesis to create the cyclic structure. The reaction conditions often require the presence of a catalyst, such as Grubbs’ catalyst, and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclotetracosa-1,5,13,17-tetraene undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can yield the corresponding saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are used under controlled conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Cyclotetracosa-1,5,13,17-tetraene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of cyclic hydrocarbons and the effects of ring strain.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of cyclotetracosa-1,5,13,17-tetraene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific pathways and targets depend on the nature of the derivatives and the context of their use.
Comparison with Similar Compounds
The following analysis compares Cyclotetracosa-1,5,13,17-tetraene with structurally or functionally related polyenes, emphasizing key distinctions in chemistry, bioactivity, and applications.
Structural Comparisons
Table 1: Structural Features of Selected Polyenes
Key Observations:
- Ring Size and Conjugation: this compound’s 24-membered ring distinguishes it from smaller cyclic polyenes like cyclooctatetraene (8-membered) and larger macrocyclic lactones like natamycin (26-membered) . Its extended conjugation may enhance stability and interaction with biological targets compared to linear analogs (e.g., separacenes or floral tetraenes) .
Bioactivity and Ecological Roles
Antifungal Activity:
- Streptomyces-derived tetraenes (e.g., natamycin homologs) selectively inhibit antagonistic fungi like Xylaria sp., protecting symbiotic systems in termites and ants . This compound may share this ecological role if produced by similar actinomycetes.
- In contrast, linear tetraenes like (E3,E7)-4,8,12-trimethyltrideca-1,3,7,11-tetraene attract thrips pests, demonstrating that structural linearity and methyl branching correlate with insect behavior modulation rather than antifungal action .
Synergistic Effects:
- Mutants of Streptomyces strains lacking tetraene biosynthesis retained partial antifungal activity, suggesting polyenes often act synergistically with other compounds (e.g., heptaenes or non-polyene metabolites) . This compound may similarly function in multi-compound defense systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
